molecular formula C17H13N3O3S B2455306 (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide CAS No. 313403-68-8

(E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide

Cat. No. B2455306
M. Wt: 339.37
InChI Key: JCMJNRPLMKTDTO-UHFFFAOYSA-N
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Description

(E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide, also known as NPTB, is a thiazole-based compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide to form 4-(4-nitrophenyl)thiazol-2(3H)-ylidene)thiosemicarbazide, which is then reacted with phenylacetyl chloride to yield the final product.

Starting Materials
4-nitrobenzaldehyde, thiosemicarbazide, phenylacetyl chloride

Reaction
Step 1: Condensation of 4-nitrobenzaldehyde with thiosemicarbazide in ethanol to form 4-(4-nitrophenyl)thiazol-2(3H)-ylidene)thiosemicarbazide., Step 2: Reaction of 4-(4-nitrophenyl)thiazol-2(3H)-ylidene)thiosemicarbazide with phenylacetyl chloride in dichloromethane to yield (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide.

Scientific Research Applications

(E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide induces apoptosis in cancer cells by activating the caspase-dependent pathway and inhibiting the NF-κB pathway. (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
(E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide has potential applications in materials science as well. It can be used as a building block for the synthesis of various functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide has also been used as a ligand in the synthesis of metal complexes with potential applications in catalysis.

Mechanism Of Action

The mechanism of action of (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide involves the inhibition of various signaling pathways in cancer cells. (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide inhibits the NF-κB pathway, which is involved in the regulation of cell survival, proliferation, and inflammation. (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide also activates the caspase-dependent pathway, which leads to apoptosis in cancer cells. The anti-inflammatory activity of (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Biochemical And Physiological Effects

(E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide has been shown to exhibit potent anticancer and anti-inflammatory activity in various in vitro and in vivo models. It has also been shown to exhibit low toxicity in normal cells and tissues. The biochemical and physiological effects of (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide are attributed to its ability to inhibit various signaling pathways involved in cancer and inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide is its potent anticancer and anti-inflammatory activity. It can be used as a lead compound for the development of novel anticancer and anti-inflammatory agents. (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide is also relatively easy to synthesize and purify, which makes it an attractive compound for research purposes. However, one of the limitations of (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide is its low solubility in water, which can limit its application in some experiments.

Future Directions

There are several future directions for the research on (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide. One of the potential applications of (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide is in the development of novel anticancer and anti-inflammatory agents. The structure-activity relationship (SAR) studies of (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide can be carried out to optimize its potency and selectivity. (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide can also be used as a building block for the synthesis of various functional materials such as MOFs and COFs. The potential catalytic applications of (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide can also be explored. Overall, the research on (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide has significant potential for the development of novel compounds with various applications in medicinal chemistry, materials science, and catalysis.

properties

IUPAC Name

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-16(10-12-4-2-1-3-5-12)19-17-18-15(11-24-17)13-6-8-14(9-7-13)20(22)23/h1-9,11H,10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMJNRPLMKTDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide

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